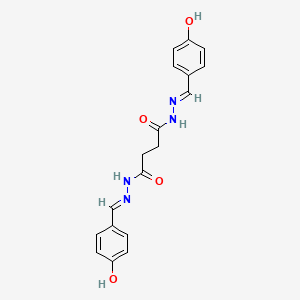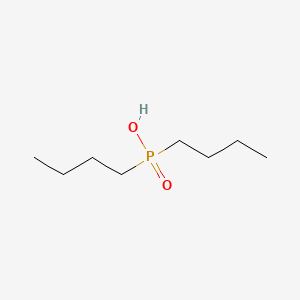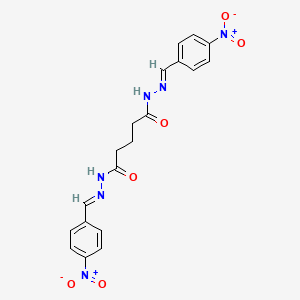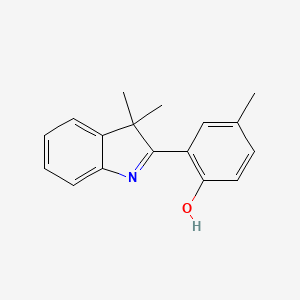![molecular formula C21H31NO5 B11708348 4-({4-[(Decyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B11708348.png)
4-({4-[(Decyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({4-[(Decyloxy)carbonyl]phenyl}carbamoyl)propanoic acid: is an organic compound that features a propanoic acid backbone with a decyloxycarbonyl-substituted phenyl group and a carbamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-({4-[(Decyloxy)carbonyl]phenyl}carbamoyl)propanoic acid typically involves the following steps:
Formation of the Decyloxycarbonyl-Substituted Phenyl Group: This can be achieved by reacting decanol with 4-isocyanatobenzoic acid under suitable conditions to form the decyloxycarbonyl-substituted phenyl group.
Coupling with Propanoic Acid: The decyloxycarbonyl-substituted phenyl group is then coupled with propanoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly as a prodrug or active pharmaceutical ingredient.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-({4-[(Decyloxy)carbonyl]phenyl}carbamoyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The decyloxycarbonyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The carbamoyl group can form hydrogen bonds with target proteins, influencing their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
3-Phenylpropanoic acid: A simpler analog without the decyloxycarbonyl and carbamoyl groups.
4-({3-[(Decyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid: A structurally similar compound with an additional oxo group.
Uniqueness:
- The presence of both the decyloxycarbonyl and carbamoyl groups in 3-({4-[(Decyloxy)carbonyl]phenyl}carbamoyl)propanoic acid imparts unique chemical and biological properties, making it distinct from simpler analogs.
- Its structural complexity allows for diverse chemical reactivity and potential applications in various fields.
Propiedades
Fórmula molecular |
C21H31NO5 |
|---|---|
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
4-(4-decoxycarbonylanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C21H31NO5/c1-2-3-4-5-6-7-8-9-16-27-21(26)17-10-12-18(13-11-17)22-19(23)14-15-20(24)25/h10-13H,2-9,14-16H2,1H3,(H,22,23)(H,24,25) |
Clave InChI |
SNXBCETUUILUCX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}benzamide](/img/structure/B11708275.png)
![2-[(3E)-3-[2-(2-Nitrophenyl)hydrazin-1-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-phenylacetamide](/img/structure/B11708277.png)
![5-[(3-Methoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11708281.png)

![5-(2-Bromophenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11708295.png)

![5-chloro-N'-[(E)-(2-hydroxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11708306.png)
![N-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B11708307.png)
methanone](/img/structure/B11708316.png)


![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11708326.png)

